molecular formula C11H17N5S B12121498 N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide

Cat. No.: B12121498
M. Wt: 251.35 g/mol
InChI Key: GUSHZEVZGJRTSL-UHFFFAOYSA-N
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Description

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methyl group and a pyrimidinyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyrimidinyl Group: The piperazine ring is then reacted with 4-methylpyrimidine-2-amine in the presence of a suitable catalyst to introduce the pyrimidinyl group.

    Introduction of the Carbothioamide Group: Finally, the compound is treated with methyl isothiocyanate to form the carbothioamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyrimidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazines or pyrimidines.

Scientific Research Applications

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(4-chloropyrimidin-2-yl)piperazine-1-carbothioamide
  • N-methyl-4-(4-fluoropyrimidin-2-yl)piperazine-1-carbothioamide
  • N-methyl-4-(4-bromopyrimidin-2-yl)piperazine-1-carbothioamide

Uniqueness

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the methyl group on the pyrimidine ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H17N5S

Molecular Weight

251.35 g/mol

IUPAC Name

N-methyl-4-(4-methylpyrimidin-2-yl)piperazine-1-carbothioamide

InChI

InChI=1S/C11H17N5S/c1-9-3-4-13-10(14-9)15-5-7-16(8-6-15)11(17)12-2/h3-4H,5-8H2,1-2H3,(H,12,17)

InChI Key

GUSHZEVZGJRTSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(=S)NC

Origin of Product

United States

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